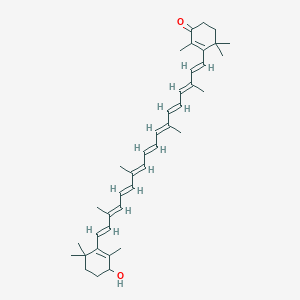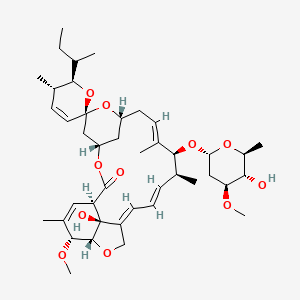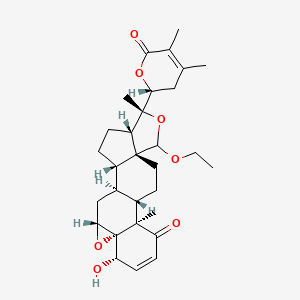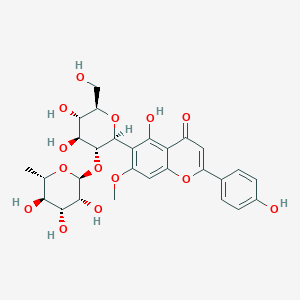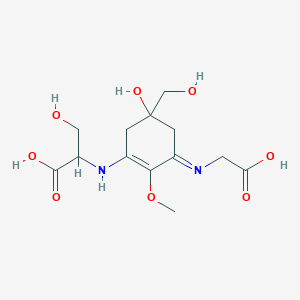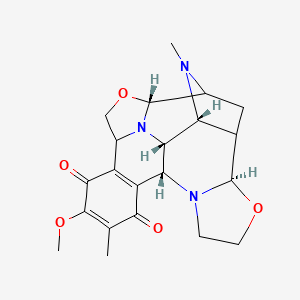![molecular formula C20H16N4O2 B1251676 (4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is a natural product found in Cladosporium with data available.
Scientific Research Applications
Metabolic Studies and ADME Properties
This compound, closely related to fungi-derived naturally occurring quinazolines, has been studied for its absorption, distribution, metabolism, and elimination (ADME) properties. In vitro metabolic studies using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been conducted to understand its hydration and hydroxylation mass changes in human liver microsomes (Long et al., 2021).
Stereochemistry and Asymmetric Synthesis
Research has focused on the stereochemical aspects of compounds in this category, including studies on stereoselective alkylation and the determination of absolute configuration using NMR data and NOE measurements (Buenadicha et al., 1998). Understanding the stereochemistry is crucial for synthesizing specific enantiomers with desired biological activities.
Electrophilic Glycine Template Reactivity
Investigations into the reactivity of similar compounds as electrophilic glycine templates have been conducted. These studies explore how these compounds interact in chemical reactions, which is fundamental for designing new molecules with specific biological functions (Martín-Santamaría et al., 1999).
Synthetic Methodology
Research also includes comparing various synthetic methods to optimize the production of these compounds. This includes exploring different reaction conditions and starting materials to achieve higher yields and purity (Cledera et al., 1998).
Antitumor Activity
Some studies have explored the antitumor activity of quinazolinone alkaloids, noting their potential as anticancer drug leads. These compounds' structures are inspired by marine natural products, and they have shown promise in inhibiting tumor cell growth (Long et al., 2018).
Antiparasitic Potential
These compounds have been investigated for their potential against various parasites, including Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. This research is critical for developing new antiparasitic drugs, especially for diseases like malaria and leishmaniasis (Long et al., 2022).
properties
Product Name |
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25)/t17-/m1/s1 |
InChI Key |
YFNRNQBGKNOAPT-QGZVFWFLSA-N |
Isomeric SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
synonyms |
glyantrypine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



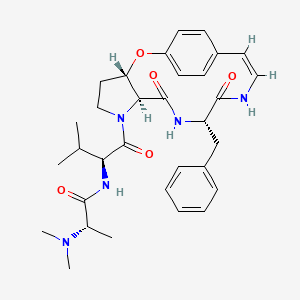
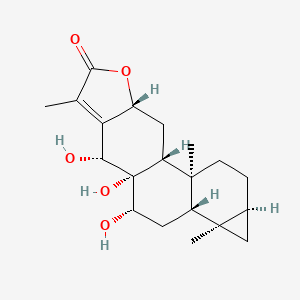
![(1S,5S,6R,7R,8R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1251598.png)
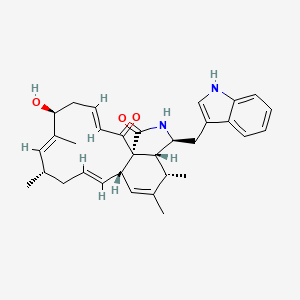
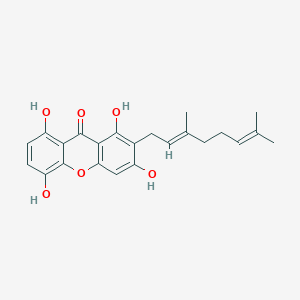
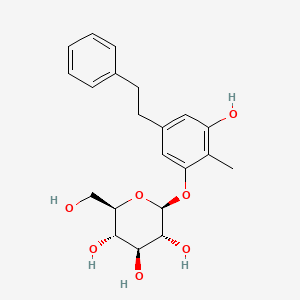
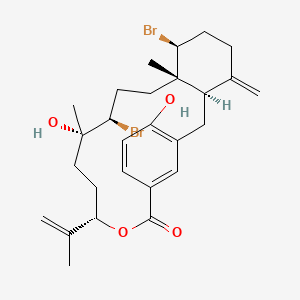
![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)
